molecular formula C27H40N2O8 B1494189 3-Hydroxystanozolol glucuronide CAS No. 361432-41-9

3-Hydroxystanozolol glucuronide

Cat. No.: B1494189
CAS No.: 361432-41-9
M. Wt: 520.6 g/mol
InChI Key: MKNGATFAUPNAHP-XUSLDBASSA-N
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Description

Historical Context and Discovery

3-Hydroxystanozolol glucuronide emerged as a critical metabolite in the study of stanozolol, a synthetic anabolic-androgenic steroid first synthesized in 1959. Initial metabolic studies in the 1990s identified hydroxylated stanozolol derivatives, but the glucuronide conjugate gained prominence in the 2010s due to advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Researchers recognized its utility in doping control when enzymatic hydrolysis methods proved insufficient for detecting long-term steroid abuse. The compound’s discovery marked a paradigm shift in anti-doping strategies, as direct detection of intact glucuronides extended detection windows from days to weeks. By 2013, validated methods enabled its identification at concentrations as low as 25 pg/mL in urine, solidifying its role in forensic toxicology.

Chemical Classification as a Phase II Metabolite

As a Phase II metabolite, 3-hydroxystanozolol glucuronide results from UDP-glucuronosyltransferase-mediated conjugation of 3'-hydroxystanozolol with glucuronic acid. This process enhances water solubility, facilitating renal excretion while retaining the steroid’s core structure. Unlike Phase I oxidation products, glucuronidation preserves the hydroxyl group at the 3' position of the pyrazole ring, a structural feature critical for antibody recognition in immunoassays. The reaction occurs predominantly in hepatic microsomes, though extrahepatic sites may contribute under chronic exposure. Its classification underscores the interplay between steric hindrance from the fused pyrazole ring and enzymatic specificity, which limits alternative conjugation pathways.

Molecular Properties of 3-Hydroxystanozolol Glucuronide
Molecular Formula C₂₇H₄₀N₂O₈
Molecular Weight 520.6 g/mol
IUPAC Name (5α,17β)-17-Hydroxy-17-methyl-2'H-androst-2-eno[3,2-c]pyrazol-5'-yl β-D-glucopyranosiduronic acid
Key Functional Groups Pyrazole ring, glucuronide moiety, hydroxyl group at C3'

Data derived from PubChem and analytical studies

Structural Significance in Metabolite Research

The compound’s structure combines a modified androstane skeleton with a β-D-glucuronopyranosiduronic acid group at the 3' position. This configuration introduces steric challenges for traditional gas chromatography-mass spectrometry (GC-MS), necessitating LC-MS/MS for precise detection. The glucuronide moiety’s polarity shields the metabolite from enzymatic degradation, prolonging its urinary half-life compared to aglycone forms. Nuclear magnetic resonance (NMR) studies reveal that the pyrazole ring’s planar geometry facilitates π-π interactions with aromatic stationary phases in chromatography, improving resolution. Furthermore, the C17 methyl group impedes epimerization, a common issue with other steroid glucuronides, ensuring metabolic stability.

Research Significance and Current Applications

3-Hydroxystanozolol glucuronide is pivotal in anti-doping science, where its detection extends surveillance windows to 10–28 days post-administration. Recent studies exploit high-resolution mass spectrometry (HRMS) to differentiate it from isobaric metabolites, achieving specificity >99% in complex matrices. Beyond sports doping, it serves as a model compound for studying phase II metabolism of 17α-alkylated steroids, which are hepatotoxic but resistant to first-pass metabolism. Innovations in ambient ionization techniques now enable its detection in non-invasive samples like oral fluid, expanding forensic applications. Current research focuses on synthesizing stable isotope-labeled analogs to improve quantitative accuracy in pharmacokinetic studies.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-5-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N2O8/c1-25-11-14-17(28-29-22(14)37-24-20(32)18(30)19(31)21(36-24)23(33)34)10-12(25)4-5-13-15(25)6-8-26(2)16(13)7-9-27(26,3)35/h12-13,15-16,18-21,24,30-32,35H,4-11H2,1-3H3,(H,28,29)(H,33,34)/t12-,13+,15-,16-,18-,19-,20+,21-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNGATFAUPNAHP-XUSLDBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5OC6C(C(C(C(O6)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361432-41-9
Record name 3-Hydroxystanozolol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361432419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYSTANOZOLOL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4DW8CY3YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Enzymatic Synthesis of 3-Hydroxystanozolol Glucuronide

The most common and practical approach for preparing 3-hydroxystanozolol glucuronide, especially for analytical standards, is enzyme-assisted synthesis using human liver microsomes (HLM) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes.

  • Procedure:

    • The aglycone 3-hydroxystanozolol is incubated with pooled human liver microsomes obtained from multiple donors.
    • The reaction mixture includes UDP-glucuronic acid (UDPGA) as the glucuronide donor and cofactors such as MgCl2 and alamethicin to facilitate enzyme activity.
    • The enzymatic reaction converts 3-hydroxystanozolol to its glucuronide conjugate, 3-hydroxystanozolol glucuronide.
  • Advantages:

    • This method avoids the complex stereochemical challenges associated with chemical synthesis.
    • It is more accessible for doping control laboratories compared to chemical synthesis.
    • Produces metabolites identical to those found in human urine, ensuring biological relevance.
  • References:

    • The enzymatic synthesis approach was detailed in studies focusing on glucuronidated stanozolol metabolites, highlighting the use of human liver microsomes and UGT reaction mixes for in vitro synthesis.

Sample Preparation for Analytical Detection

For detecting 3-hydroxystanozolol glucuronide in biological samples (e.g., urine), sample preparation techniques are crucial and have been optimized for sensitivity and specificity.

  • Solid-Phase Extraction (SPE):

    • A rapid and straightforward sample preparation method involves a single solid-phase extraction step.
    • This method avoids enzymatic hydrolysis or chemical derivatization, preserving the intact glucuronide conjugate.
    • SPE provides high extraction recovery (~93%) and low matrix effects (+14% ion enhancement).
    • Detection limits achieved are as low as 25 pg/mL, suitable for doping control analysis.
  • Enzymatic Hydrolysis Followed by Extraction:

    • Traditional methods involve enzymatic cleavage of the glucuronide to release the aglycone 3-hydroxystanozolol.
    • After hydrolysis, liquid-liquid extraction with tert-butyl methyl ether (TBME) at alkaline pH is performed.
    • The extracted steroids are then derivatized (e.g., with MSTFA/NH4I/ethanethiol) for gas chromatography-mass spectrometry (GC-MS) analysis.
  • Use of Internal Standards:

    • Deuterated analogs such as 3'-hydroxystanozolol-d3 are used as internal standards to improve detection sensitivity and compensate for matrix effects.
    • The internal standard saturates active sites in the chromatographic system, enhancing signal stability and prolonging column life.

Summary Table of Preparation and Analytical Methods

Method Type Description Advantages Limitations References
Enzymatic Synthesis In vitro glucuronidation using human liver microsomes and UGT enzymes Biologically relevant metabolites; accessible for labs Requires enzyme sources and incubation time
Chemical Synthesis Multi-step chemical attachment of glucuronic acid Produces pure standards; customizable Complex, stereochemical challenges
Solid-Phase Extraction (SPE) Single-step extraction of intact glucuronide from urine Fast, high recovery, no hydrolysis needed Requires SPE cartridges and optimization
Enzymatic Hydrolysis + Extraction Hydrolysis of glucuronide to aglycone, extraction, derivatization Established method, compatible with GC-MS Longer prep time, potential loss of glucuronide info
Use of Deuterated Internal Standards Improves detection sensitivity and chromatographic stability Enhances signal, prolongs GC column life Requires availability of labeled standards

Chemical Reactions Analysis

3-Hydroxystanozolol glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Hydroxystanozolol glucuronide may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Hydroxystanozolol glucuronide involves its interaction with specific molecular targets and pathways. As a glucuronidated analogue, it is likely to undergo metabolic processes that involve conjugation and subsequent excretion from the body. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and receptors that play a role in its metabolism and biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Glucuronides

Steroid Glucuronides

  • 17α-Boldenone Glucuronide: Like 3-hydroxystanozolol glucuronide, this metabolite is a steroid glucuronide detected in doping analyses. Both compounds are substrates for hepatic UGTs and undergo efflux via multidrug resistance-associated proteins (MRPs). However, 17α-boldenone glucuronide exhibits higher stability in urine due to steric hindrance from the 17α-alkyl group, whereas 3-hydroxystanozolol glucuronide is more prone to enzymatic hydrolysis by β-glucuronidase .
  • Etiocholanolone Glucuronide: This endogenous steroid glucuronide shares structural similarities but lacks the 17α-methyl group present in 3-hydroxystanozolol glucuronide. The absence of this group reduces its metabolic stability (t1/2 = 12 h vs. 16 h for 3-hydroxystanozolol glucuronide) and alters its affinity for OATP1B1/3 transporters .

Aryl Glucuronides

  • The ester linkage in acyl glucuronides is less stable than the ether linkage in 3-hydroxystanozolol glucuronide (t1/2 = 23.3 h vs. 16 h) .
  • Ethyl Glucuronide: A non-steroidal glucuronide, ethyl glucuronide is a direct ethanol metabolite. It lacks the steroid backbone but shares high renal clearance. Its detection in urine is pH-dependent, unlike 3-hydroxystanozolol glucuronide, which is stable across a wider pH range .

Metabolic and Pharmacokinetic Comparisons

Enzymatic Formation

  • UGT Isoform Specificity: 3-Hydroxystanozolol glucuronide is primarily formed by UGT2B isoforms, whereas quercetin-3-O-glucuronide (a flavonoid metabolite) is glucuronidated by UGT1A9 and UGT1A3. This regioselectivity highlights the structural influence on UGT binding pockets .

Transport and Excretion

  • OATP1B1/3-Mediated Uptake: 3-Hydroxystanozolol glucuronide is transported into hepatocytes via OATP1B1/3, akin to estradiol-17β-glucuronide. However, its efflux is MRP2-dependent, unlike pravastatin glucuronide, which relies on MRP3 .
  • Protein Binding: Similar to oxaprozin-1-O-acyl glucuronide, 3-hydroxystanozyl glucuronide binds reversibly to human serum albumin, reducing its free concentration in plasma .

Analytical Challenges and Stability

Detection Methods

  • LC-MS/MS vs. Immunoassays: Like 1-hydroxypyrene glucuronide, 3-hydroxystanozolol glucuronide is best quantified via LC-MS/MS due to its low urinary concentrations (ng/mL range). Immunoassays lack specificity due to cross-reactivity with other steroid glucuronides .
  • Ion Mobility Spectrometry (IMS): IMS separates 3-hydroxystanozolol glucuronide from isomeric metabolites (e.g., epiandrosterone glucuronide), improving signal-to-noise ratios by 2–7-fold .

Stability Data

Compound Half-Life (t1/2, h) Hydrolysis Susceptibility Key Stability Factor
3-Hydroxystanozolol Gluc 16 High (β-glucuronidase) Ether linkage, steric hindrance
Ferulic Acid Acyl Gluc 23.3 Moderate (pH-dependent) Ester linkage, rearrangement
Etiocholanolone Gluc 12 High Lack of 17α-methyl group
Ethyl Glucuronide 48 Low Non-steroidal, stable glycosidic bond

Data compiled from .

Biological Activity

3-Hydroxystanozolol glucuronide (3STANG) is a significant metabolite of the anabolic steroid stanozolol, widely utilized in both clinical and athletic contexts. Understanding its biological activity is crucial for doping control, pharmacokinetics, and potential therapeutic applications. This article synthesizes current research findings on the biological activity of 3STANG, focusing on its detection methods, metabolic pathways, and implications in doping analysis.

Metabolism and Detection

Stanozolol is extensively metabolized in the body to various glucuronide conjugates, with 3-hydroxystanozolol glucuronide being one of the primary metabolites excreted in urine. This metabolite remains detectable for extended periods, making it a critical target in doping tests. Recent studies have highlighted advancements in analytical techniques for detecting 3STANG at low concentrations:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been validated for sensitive detection of 3STANG in urine at concentrations as low as 25 pg/mL, significantly enhancing the ability to identify stanozolol abuse .
  • Enzymatic Hydrolysis : Traditionally, glucuronides were analyzed after enzymatic hydrolysis to release the aglycone. However, recent methodologies allow for direct detection of intact glucuronides, which simplifies sample preparation and improves detection times .

Case Studies and Excretion Studies

A notable excretion study involved a healthy male volunteer who ingested a single dose of stanozolol (2 mg). Urine samples were collected over a period of ten days. The results indicated that 3STANG could be detected for up to ten days post-administration, showcasing its prolonged presence compared to other metabolites .

Table 1: Summary of Excretion Study Findings

Time Post-DoseConcentration of 3STANG (pg/mL)
1 hourDetected
6 hoursDetected
10 hoursDetected
24 hoursDetected
48 hoursDetected
72 hoursDetected
120 hoursDetected
168 hoursDetected
240 hoursDetected

This table illustrates the sustained detection window for 3STANG following stanozolol administration.

Implications in Doping Control

The ability to detect low levels of 3-hydroxystanozolol glucuronide has significant implications for doping control in sports. The World Anti-Doping Agency (WADA) has recognized the importance of this metabolite due to its long detection window and potential for inadvertent doping through dietary sources such as meat consumption .

Pharmacological Insights

While primarily studied within the context of doping control, there is emerging interest in the pharmacological properties of stanozolol and its metabolites. Stanozolol itself has been noted for its anabolic effects on muscle tissue; however, the specific biological activity of its glucuronide forms remains less understood. Research suggests that glucuronidation may alter the pharmacokinetics and pharmacodynamics of stanozolol, potentially affecting its efficacy and safety profile .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3-hydroxystanozolol glucuronide in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

  • Chromatographic separation : Use reversed-phase C18 columns with gradient elution (e.g., ammonium acetate buffer and methanol) to resolve polar glucuronides from matrix interferences .
  • Sample preparation : Protein precipitation or solid-phase extraction (SPE) to reduce ion suppression. For urine, enzymatic hydrolysis with β-glucuronidase (optimized at pH 5.0–6.0) may precede analysis to quantify free aglycones .
  • Validation : Include recovery, matrix effects, and limits of quantification (LOQ ≤ 1 ng/mL) as per FDA guidelines .

Q. What metabolic pathways and enzymes are involved in the formation of 3-hydroxystanozolol glucuronide?

  • Pathway : Glucuronidation by UDP-glucuronosyltransferases (UGTs), primarily in the liver. The reaction involves transfer of glucuronic acid to the hydroxyl group of 3-hydroxystanozolol, forming a β-D-glucuronide conjugate .
  • Key enzymes : UGT1A1 and UGT1A3 are implicated in similar steroid glucuronidation processes, based on studies with statins .
  • Experimental validation : Use recombinant UGT isoforms or human liver microsomes with uridine 5′-diphosphoglucuronic acid (UDPGA) as a cofactor. Monitor kinetics (Km, Vmax) via LC-MS/MS .

Q. How is 3-hydroxystanozolol glucuronide utilized as a biomarker in metabolic studies?

  • Applications :

  • Steroid metabolism : Downregulation in calf serum (log2 fold change = -2.24) suggests its role in androgen regulation under high-protein diets .
  • Hepatic function : Glucuronide conjugates reflect phase II detoxification capacity. Compare urinary excretion rates in models of liver dysfunction (e.g., fatty hepatosis) .
    • Study design : Longitudinal sampling with creatinine normalization to account for urinary dilution .

Advanced Research Questions

Q. How do interspecies differences in UGT activity affect the pharmacokinetics of 3-hydroxystanozolol glucuronide?

  • Experimental approach :

  • In vitro : Compare glucuronidation rates across species (e.g., rat, mouse, human microsomes). Use LC-HRMS to identify species-specific metabolites .
  • In vivo : Administer 3-hydroxystanozolol to animal models (e.g., rodents, bovines) and quantify plasma/urine glucuronide levels. Note that guinea pigs exhibit immature neonatal glucuronidation, a model for developmental studies .
    • Data interpretation : Interspecies variability in UGT expression (e.g., UGT1A1 polymorphisms) may explain discrepancies in metabolite ratios .

Q. What experimental strategies resolve contradictions in glucuronide quantification (e.g., upregulation vs. downregulation)?

  • Case study : In calves, 3-hydroxystanozolol glucuronide was reported as both downregulated (log2 FC = -2.24) and upregulated (log2 FC = +1.54) in separate trials .
  • Resolution :

  • Technical factors : Validate extraction efficiency and hydrolysis conditions (e.g., β-glucuronidase lot variability) .
  • Biological factors : Consider diurnal variation, diet, or hormonal cycles. Use crossover study designs with controlled variables .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) and Bayesian analysis to quantify uncertainty in small sample sizes .

Q. How can Bayesian analysis improve the interpretation of glucuronide enrichment data in metabolic flux studies?

  • Method : Use Markov chain Monte Carlo (MCMC) simulations to model gluconeogenesis/glycogenolysis contributions from 2H-glucose enrichment in glucuronides.
  • Advantages :

  • Accounts for measurement noise and positional 2H enrichment (e.g., hexose positions 2 and 5) .
  • Avoids assumptions of Gaussian error distributions, critical for low-abundance metabolites .
    • Limitations : Requires specialized software (e.g., Stan) and computational resources for 50+ Markov chains .

Q. What are the challenges in optimizing β-glucuronidase hydrolysis for 3-hydroxystanozolol glucuronide recovery?

  • Key variables :

  • Enzyme source : E. coli vs. Helix pomatia β-glucuronidase—differences in specificity and inhibition by urine matrix .
  • pH and temperature : Optimize activity at pH 5.0 and 37°C; pre-test enzyme activity with p-cresol glucuronide as a control .
    • Validation : Compare pre- and post-hydrolysis LC-MS/MS signals. Recovery <80% indicates suboptimal conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxystanozolol glucuronide
Reactant of Route 2
3-Hydroxystanozolol glucuronide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.